molecular formula C28H41N7O4 · CH2O2 B1162992 EPZ004777 (formic acid salt)

EPZ004777 (formic acid salt)

Cat. No. B1162992
M. Wt: 585.7
InChI Key: CTNCHYJQYACUDR-XRJUUMFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOT1L is a protein methyltransferase. It is the only enzyme known to methylate histone 3 at lysine 79, where it catalyzes mono-, di-, and trimethylation. Proper DOT1L function is necessary for transcriptional activation of many genes, DNA damage repair, and cell cycle regulation. EPZ004777 is a potent inhibitor of DOT1L (IC50 = 400 pM) that selectively kills mixed lineage leukemia (MLL) cells in vitro and prolongs survival in an MLL xenograft mouse model. It displays >1,000-fold selectivity for DOT1L relative to a panel of histone methyltransferases. DOT1L inhibition by EPZ004777 has also been shown to accelerate the reprogramming of somatic cells into induced pluripotent stem cells.

Scientific Research Applications

1. Impact on Gastrointestinal Microbiota and Performance in Pigs

EPZ004777, as a form of formic acid and its salts, has been studied for its effects on the gastrointestinal health and growth performance of pigs. Research indicates that formic acid and its salts can improve livestock performance and health by regulating gastrointestinal pH, enhancing intestinal digestibility and mineral utilization, and exhibiting antimicrobial properties against specific pathogens. However, there is a lack of consensus on their effects on the complex gastrointestinal microbiome (Luise, Correa, Bosi, & Trevisi, 2020).

2. Conversion of Carbohydrate Biomass into Formic Acid

EPZ004777 has applications in the sustainable conversion of carbohydrate biomass into formic acid. A study demonstrated that glucose, a model compound of carbohydrate biomass, could be converted into formate salts with a high yield in the presence of alkali at mild temperatures. This suggests potential for developing green processes for converting carbohydrate biomass into formic acid, which could serve as an intermediate for fuels and other value-added products (Jin, Yun, Li, Kishita, Tohji, & Enomoto, 2008).

3. Renewable Chemical Hydrogen Storage System

Formic acid, including EPZ004777, is being used as a renewable source for hydrogen storage. Its efficiency in direct formic acid fuel cells (DFAFCs) and its role in reversible hydrogen storage systems position it as a promising fuel for various energy-related applications. The production of formic acid from atmospheric CO2 could potentially reduce global warming (Singh, Singh, & Kumar, 2016).

4. Sustainable Production of Formic Acid

Research has focused on the sustainable production of formic acid from biomass and biomass-derived products. New strategies for low-temperature synthesis from biomass could lead to the use of formic acid in the production of various fuel additives and synthesis gas for hydrocarbon synthesis (Bulushev & Ross, 2018).

5. Hydrogen Storage Material

EPZ004777's potential as a hydrogen storage material has been explored, particularly in the development of formic acid dehydrogenation catalysts. Both heterogeneous and homogeneous catalyst systems have been reviewed, highlighting the material's promise for hydrogen storage (Grasemann & Laurenczy, 2012).

6. Electrochemical Reduction of CO2 to Formate/Formic Acid

The feasibility of electrochemically reducing carbon dioxide to formate salts and formic acid has been assessed. Studies have explored the long-term performance of various catalysts in this process, evaluating the overall economics and energy consumption (Agarwal, Zhai, Hill, & Sridhar, 2011).

properties

Product Name

EPZ004777 (formic acid salt)

Molecular Formula

C28H41N7O4 · CH2O2

Molecular Weight

585.7

InChI

InChI=1S/C28H41N7O4.CH2O2/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;2-1-3/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H,(H,2,3)/t21-,22-,

InChI Key

CTNCHYJQYACUDR-XRJUUMFPSA-N

SMILES

CC(C)(C)C1=CC=C(NC(NCCCN(C(C)C)C[C@@H]2[C@@H](O)[C@@H](O)[C@H](N3C=CC4=C3N=CN=C4N)O2)=O)C=C1.[H]C(O)=O

synonyms

7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, monoformic acid salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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